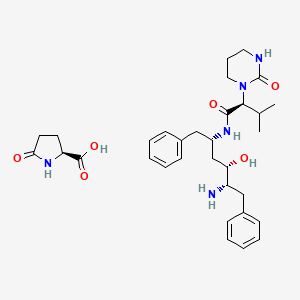

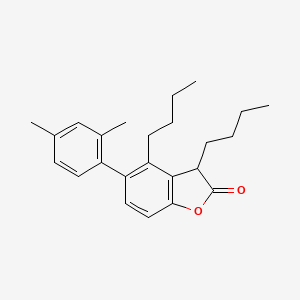

![molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9](/img/structure/B576268.png)

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (TBMPPC) is a novel synthetic molecule that has been gaining attention in the scientific community due to its potential applications in multiple fields. TBMPPC is a small molecule that can be synthesized through a relatively simple chemistry reaction. It has a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. TBMPPC has been studied for its ability to modulate the activity of various enzymes, receptors, and signaling pathways in the body, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application : The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is a significant area of research in organic chemistry . These compounds are synthesized using various strategies and approaches .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered .

- Results or Outcomes : This research has led to the development of comprehensive data on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

- Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds are studied .

- Results or Outcomes : The research has led to the discovery of a wide range of biomedical applications for these compounds .

Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : The design and synthesis of pyrazolo[3,4-b]pyridine derivatives is an important area of research in medicinal chemistry .

- Methods of Application : The compounds are designed and synthesized to suitably occupy the ATP pocket .

- Results or Outcomes : The research has led to the development of compounds with good overlap with entrectinib .

1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Summary of Application : This compound is a specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The compound is synthesized using specific organic chemistry techniques .

- Results or Outcomes : The molecular formula of the compound is C15H21N3O2, and its molecular weight is 275.35 .

Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Potential Anticancer Agents

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potential anticancer agents .

- Methods of Application : The compounds are designed to suitably occupy the ATP pocket, which is a common target in cancer therapy .

- Results or Outcomes : Compounds C09 and C10 had good overlap with entrectinib, a known anticancer drug, indicating their potential as anticancer agents .

1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Summary of Application : This compound is a specific derivative of 1H-pyrazolo[3,4-b]pyridine .

- Methods of Application : The compound is synthesized using specific organic chemistry techniques .

- Results or Outcomes : The molecular formula of the compound is C15H21N3O2 , and its molecular weight is 275.35 .

Propiedades

IUPAC Name |

tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVJSNUQUNRAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724727 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate | |

CAS RN |

174180-77-9 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

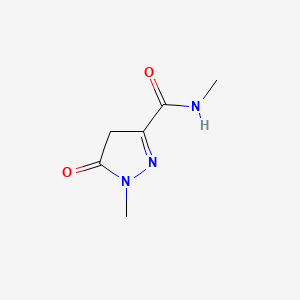

![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)

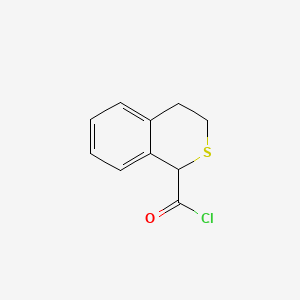

![[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde](/img/structure/B576203.png)

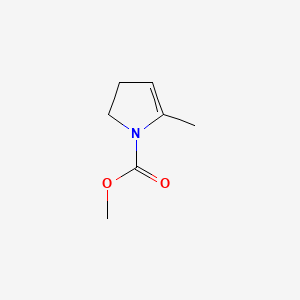

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)